molecular formula C10H9BrN4O B1332522 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 306749-73-5

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B1332522
CAS No.: 306749-73-5
M. Wt: 281.11 g/mol
InChI Key: DRDGWEUCSUKCAG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group

Properties

IUPAC Name

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDGWEUCSUKCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
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3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Customer
Q & A

Q1: Can you elaborate on the structure-activity relationship (SAR) observed for these compounds?

A: The research [] highlights the significance of structural modifications in influencing the biological activity of these compounds. While the exact SAR details aren't extensively discussed, the study mentions that these were analyzed based on biological results and docking simulations. This implies that variations in the benzoyl and/or pyrazole moieties likely impact how effectively these derivatives bind to DNA gyrase, influencing their inhibitory potency. Further research focusing on systematically altering different parts of the molecule and evaluating the subsequent changes in activity would provide a more comprehensive understanding of the SAR.

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